molecular formula C25H23NO5 B11254227 8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11254227
M. Wt: 417.5 g/mol
InChI Key: QJQVTDFEVJGTHQ-UHFFFAOYSA-N
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Description

8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound with a molecular formula of C26H25NO6 and a molecular weight of 447.49 g/mol This compound features a bichromene core structure with various functional groups, including a hydroxy group, an azepane ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic synthesis. The key steps include the formation of the bichromene core, followed by the introduction of the azepane ring and other functional groups. Common reagents used in these reactions include chromene derivatives, azepane, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the azepane ring may enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to the presence of the azepane ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall stability and solubility.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H23NO5/c27-21-10-9-17-18(19-13-16-7-3-4-8-22(16)30-25(19)29)14-23(28)31-24(17)20(21)15-26-11-5-1-2-6-12-26/h3-4,7-10,13-14,27H,1-2,5-6,11-12,15H2

InChI Key

QJQVTDFEVJGTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Origin of Product

United States

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